2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid
Description
Significance of Cyclopropanes in Medicinal Chemistry
The cyclopropane ring has emerged as a critical structural motif in modern drug design due to its unique physicochemical properties. The strained three-membered ring system imposes significant conformational restrictions, which enhance binding affinity by reducing entropy loss during target engagement. Its coplanar carbon atoms and shortened C–C bonds (1.51 Å vs. 1.54 Å in alkanes) create electronic perturbations that improve interactions with hydrophobic binding pockets.
Cyclopropanes are particularly effective at addressing drug discovery challenges:
- Metabolic stabilization : The strengthened C–H bonds (110 kcal/mol vs. 98 kcal/mol in alkanes) resist oxidative degradation by cytochrome P450 enzymes.
- Bioavailability enhancement : The ring’s semi-rigid structure improves membrane permeability while maintaining water solubility through strategic substitution.
- Stereochemical control : Chiral cyclopropane centers enable precise spatial alignment with biological targets, as demonstrated in antiviral agents like boceprevir.
These attributes have led to cyclopropane incorporation in 12% of FDA-approved small-molecule drugs, including hepatitis C therapeutics (grazoprevir) and CNS agents (levetiracetam).
Role of Fluorinated Cyclopropanes as Pharmacophores
Fluorination of cyclopropanes synergistically combines the benefits of strain engineering with fluorine’s electronegativity and lipophilicity. Mono- and di-fluorinated cyclopropanes exhibit:
| Property | Fluorinated Cyclopropane | Non-Fluorinated Analog |
|---|---|---|
| Metabolic Stability | 3.2× longer t₁/₂ | Baseline |
| Membrane Permeability | +0.8 LogP | Neutral |
| Target Affinity | ΔΔG = -2.1 kcal/mol | Baseline |
The C–F bond’s dipole moment (1.41 D) creates favorable electrostatic interactions with arginine residues in enzyme active sites, while fluorines act as hydrogen bond acceptors. Recent biocatalytic methods using engineered myoglobin enable stereoselective synthesis of gem-difluoro cyclopropanes with 99% enantiomeric excess, overcoming historical synthetic challenges.
Importance of Trifluoromethyl Substituents in Drug Design
The trifluoromethyl (–CF₃) group has become indispensable in medicinal chemistry, featured in 35% of new small-molecule drug approvals since 2010. Its incorporation into aromatic systems provides:
- Enhanced lipophilicity (π+σF = 0.88) for improved membrane traversal
- Metabolic resistance via strong C–F bonds (485 kJ/mol dissociation energy)
- Steric mimicry of methyl groups with 30% larger van der Waals radius
In the context of cyclopropane derivatives, the –CF₃ group’s electron-withdrawing nature (-I effect) polarizes adjacent bonds, increasing carboxylic acid acidity (pKa reduction by 1.2–1.5 units). This property is critical for compounds like 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid, where ionization state modulates target engagement and pharmacokinetics.
Carbamoyl-Linked Cyclopropanes in Pharmaceutical Research
Carbamoyl (–NHC(O)–) linkages serve as versatile connectors between cyclopropane cores and aromatic pharmacophores. This group:
- Constrains molecular conformation through restricted rotation (ΔG‡ = 18–22 kcal/mol for amide bond rotation)
- Enables hydrogen bonding via the carbonyl oxygen (δ⁻) and NH proton (δ+)
- Facilitates prodrug strategies through enzymatic cleavage of the carbamate bond
Recent advances in chemoenzymatic synthesis allow stereocontrolled assembly of carbamoylcyclopropanes using engineered myoglobin catalysts, achieving >95% diastereomeric ratios. The patent literature discloses bicyclo[2.2.1]heptane-based carbamoylcyclopropanes as RXFP1 modulators for heart failure, demonstrating clinical relevance.
Properties
IUPAC Name |
2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO3/c13-8-2-1-5(12(14,15)16)3-9(8)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQMZKYMRFITJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Fluorinated Aniline Derivative: The starting material, 2-fluoro-5-(trifluoromethyl)aniline, can be synthesized through the nitration of 2-fluoro-5-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorinated aniline moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Compounds with benzothiadiazolyl (e.g., 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid) or benzodioxolyl substituents (e.g., CAS: 862574-88-7) exhibit divergent electronic properties due to sulfur or oxygen heteroatoms, which may influence solubility and metabolic pathways .
Biological Activity Implications: Cyclopropane carboxylic acids with trifluoromethylphenyl groups (e.g., the target compound) are often explored for antimicrobial and anti-inflammatory applications, as seen in related derivatives synthesized via thiosemicarbazide intermediates .
Synthetic Complexity :
- The synthesis of benzothiadiazolyl or benzodioxolyl analogs (e.g., CAS: 862574-88-7) requires specialized reagents like difluorobenzodioxol precursors, whereas the target compound’s synthesis likely involves fluorinated aryl isocyanates or carbamoyl chloride intermediates .
Physicochemical and Pharmacokinetic Trends
Biological Activity
2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 288.21 g/mol. Its structure includes a cyclopropane core with a carbamoyl group and a trifluoromethyl-substituted phenyl moiety, which are crucial for its biological interactions.
Inhibition Mechanisms
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on various biological targets, including kinases involved in tumorigenesis. For instance, similar compounds have been shown to inhibit Spleen Tyrosine Kinase (Syk), which plays a critical role in immune responses and cancer progression .
Case Studies
- Cancer Research : A study demonstrated that related compounds effectively inhibited cell proliferation in several cancer cell lines, suggesting potential anti-cancer properties. The mechanism involved the disruption of signaling pathways associated with cell growth and survival .
- Cardiovascular Applications : Another investigation highlighted the efficacy of similar compounds in preclinical models for treating cardiovascular diseases. These compounds were noted for their ability to enhance endothelial function and reduce inflammation in arterial injury models .
Data Tables
| Biological Activity | Reference | Effect |
|---|---|---|
| Syk Inhibition | Reduces tumor growth | |
| Anti-inflammatory Properties | Improves endothelial function | |
| Cell Proliferation Inhibition | Induces apoptosis in cancer cells |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate oral bioavailability, with studies indicating that structural modifications can enhance solubility and absorption rates. This is crucial for developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
